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Compound of Interest

Compound Name: 2-lodo-2-methylpentane

Cat. No.: B14688600

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-lodo-2-methylpentane, including
its chemical identity, physicochemical properties, a plausible experimental protocol for its
synthesis, and predicted spectroscopic data. This information is intended to support
researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug
development.

Core Chemical Data

IUPAC Name: 2-iodo-2-methylpentane[1] CAS Number: 31294-95-8[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for 2-lodo-2-methylpentane. It is
important to note that most of the physical property data available is computed, as extensive
experimental characterization has not been widely reported in the literature.
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Property Value Source
Molecular Formula CeHasl PubChem[1][2]
Molecular Weight 212.07 g/mol PubChem[1][2]
Boiling Point (Predicted) 168.5 °C at 760 mmHg Cheméo
Density (Predicted) 1.359 g/cm3 Cheméo
LogP (Predicted) 3.43 Cheméo
Refractive Index (Predicted) 1.496 Cheméo

Experimental Protocols

While a specific, peer-reviewed experimental protocol for the synthesis of 2-lodo-2-
methylpentane is not readily available in the literature, a plausible and effective method
involves the nucleophilic substitution of the hydroxyl group in the corresponding tertiary alcohol,
2-methyl-2-pentanol, using hydriodic acid. This reaction proceeds via an Sn1 mechanism,
favored by the stability of the tertiary carbocation intermediate.

Synthesis of 2-lodo-2-methylpentane from 2-Methyl-2-pentanol

This protocol is based on established methods for the conversion of tertiary alcohols to tertiary
alkyl iodides.[3][4]

Materials:

o 2-Methyl-2-pentanol

e Concentrated Hydriodic Acid (57%)
e Anhydrous Sodium Bicarbonate

¢ Anhydrous Sodium Sulfate

o Diethyl Ether

e Deionized Water
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» Round-bottom flask with reflux condenser
e Separatory funnel

« Distillation apparatus

Procedure:

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-
methyl-2-pentanol.

e Cool the flask in an ice bath and slowly add an equimolar amount of concentrated hydriodic
acid with continuous stirring.

 After the addition is complete, remove the ice bath and allow the mixture to stir at room
temperature for 1-2 hours. The reaction progress can be monitored by thin-layer
chromatography (TLC).

o Transfer the reaction mixture to a separatory funnel and add an equal volume of cold
deionized water.

o Extract the aqueous layer with diethyl ether (3 x 50 mL).

o Combine the organic extracts and wash them sequentially with a saturated solution of
sodium bicarbonate to neutralize any remaining acid, followed by deionized water.

» Dry the organic layer over anhydrous sodium sulfate.

« Filter to remove the drying agent and concentrate the filtrate under reduced pressure to
remove the diethyl ether.

e The crude 2-iodo-2-methylpentane can be purified by vacuum distillation to yield the final
product.

Mandatory Visualizations

Synthesis Pathway of 2-lodo-2-methylpentane
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Synthesis of 2-lodo-2-methylpentane
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Caption: Reaction scheme for the synthesis of 2-lodo-2-methylpentane.

Predicted Spectroscopic Data
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Due to the lack of experimentally obtained spectra for 2-lodo-2-methylpentane, the following
predictions are based on the analysis of analogous compounds, such as 2-iodo-2-
methylpropane, and established principles of spectroscopy.[5][6]

IH NMR (Proton Nuclear Magnetic Resonance):
The *H NMR spectrum of 2-lodo-2-methylpentane is expected to show the following signals:
e Triplet (3H): Around 0.9 ppm, corresponding to the terminal methyl group (-CH2CH2CHs3).

e Singlet (6H): Around 1.8-2.0 ppm, corresponding to the two equivalent methyl groups
attached to the carbon bearing the iodine atom (-C(1)(CHs)z2).

e Multiplet (2H): Around 1.5-1.7 ppm, corresponding to the methylene group adjacent to the
terminal methyl group (-CH2CH2CHs).

o Multiplet (2H): Around 1.9-2.1 ppm, corresponding to the methylene group adjacent to the
quaternary carbon (-CH2C(I)(CHs)2).

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

The 13C NMR spectrum is predicted to display six distinct signals corresponding to the six
carbon atoms in the molecule:

o Quaternary Carbon: A signal for the carbon atom bonded to the iodine is expected to appear
significantly downfield.

o Methyl Carbons: Two signals for the methyl groups, with the two equivalent methyls at the
C2 position showing a single peak.

» Methylene Carbons: Two signals for the two methylene groups in the pentyl chain.
» Terminal Methyl Carbon: A signal for the terminal methyl group of the pentyl chain.
Mass Spectrometry (MS):

The mass spectrum of 2-lodo-2-methylpentane is expected to show a molecular ion peak
(M*) at m/z = 212. Key fragmentation patterns would likely involve:
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» Loss of lodine: A prominent peak corresponding to the loss of the iodine atom (M - 127)*,
resulting in a fragment at m/z = 85, which would be a stable tertiary carbocation.

e Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the iodine,
leading to the loss of a propyl radical to give a fragment ion.

e Other Fragmentations: Smaller fragments corresponding to further cleavage of the alkyl
chain.

Infrared (IR) Spectroscopy:

The IR spectrum of 2-lodo-2-methylpentane would be characterized by the following
absorption bands:

e C-H Stretching: Strong absorptions in the range of 2960-2850 cm~* due to the stretching
vibrations of the C-H bonds in the methyl and methylene groups.

e C-H Bending: Absorptions in the 1470-1365 cm~! region corresponding to the bending
vibrations of the C-H bonds.

e C-| Stretching: A characteristic absorption for the carbon-iodine bond is expected in the
fingerprint region, typically between 500-600 cm~1.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pentane, 2-iodo-2-methyl | C6H13I | CID 6429778 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Page loading... [guidechem.com]

3. chem.libretexts.org [chem.libretexts.org]

4. DSpace [scholarworks.umass.edu]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b14688600?utm_src=pdf-body
https://www.docbrown.info/page06/spectra2/2-iodo-2-methylpropane-nmr1h.htm
https://www.benchchem.com/product/b14688600?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Pentane_-2-iodo-2-methyl
https://www.guidechem.com/encyclopedia/2-iodo-2-methylpentane-dic11845043.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Alkyl_Halides/Synthesis_of_Alkyl_Halides/Synthesis_of_Alkyl_Halides_from_Alcohols
https://scholarworks.umass.edu/bitstreams/b6c6dafe-4d97-45b6-a5a7-99b566c377ed/download
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14688600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 5. 1H proton nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI low/high resolution analysis
interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl iodide 1-H nmr
explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry
revision notes [docbrown.info]

e 6. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm
interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc
brown's advanced organic chemistry revision notes [docbrown.info]

 To cite this document: BenchChem. [An In-depth Technical Guide to 2-lodo-2-
methylpentane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14688600#cas-number-and-iupac-name-for-2-iodo-
2-methylpentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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